molecular formula C10H19B B1271397 2-Bromodec-1-ene CAS No. 3017-67-2

2-Bromodec-1-ene

Cat. No. B1271397
CAS RN: 3017-67-2
M. Wt: 219.16 g/mol
InChI Key: WFIITSVBZDMEFY-UHFFFAOYSA-N
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Description

2-Bromodec-1-ene is a brominated organic compound that is part of a broader class of bromoalkenes. These compounds are characterized by the presence of a bromine atom attached to an alkene chain. The research on bromoalkenes, including 2-bromodec-1-ene, focuses on their synthesis, molecular structure, chemical reactions, and physical and chemical properties. They are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of bromoalkenes like 2-bromodec-1-ene can be achieved through various methods. For instance, a gold-catalyzed synthesis of bromoalkenes has been developed using propargylic carboxylates, which undergoes a regioselective rearrangement . Another method involves visible-light-induced homolysis of C-Br bonds in bromomalonates to synthesize benzofurans . Additionally, 1-bromo-1-lithioethene has been reported as a practical reagent in organic synthesis, offering a pathway to various bromoalkene products . The synthesis of 1-bromo-3-trifluoromethylbut-2-ene demonstrates the electrophilic reactivity of bromoalkenes . These methods highlight the versatility and utility of bromoalkenes in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of bromoalkenes is characterized by the presence of a carbon-carbon double bond and a bromine atom. The structure influences the reactivity and the type of reactions these compounds can undergo. For example, the structure of 1-bromo-1-lithioethene suggests that the lithium is coordinatively saturated, which affects its basicity and compatibility with various protecting groups . The structure of 2-bromo-PDI synthesized through C-H activation indicates planar PDI units, which are important for its electronic properties .

Chemical Reactions Analysis

Bromoalkenes participate in a variety of chemical reactions. They can undergo Diels-Alder and cross-coupling reactions , radical addition to generate benzofurans , and 1,2-addition with aldehydes and ketones . The reactivity of 2-bromoenones with 1,2-diamines leads to the formation of diazabicyclo compounds , and bromination of cyclopentenones can be regio- and chemoselective . Enantioselective synthesis of dihydrothiopyranones and bromolactonization of enynes are also notable reactions involving bromoalkenes. The Henry reaction has been used to synthesize enantiomerically enriched bromoalkanols .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoalkenes are influenced by the bromine atom and the alkene moiety. These properties are crucial for their reactivity and applications. For instance, the electrophilic nature of bromoalkenes allows for various nucleophilic additions . The presence of the bromine atom also affects the stereochemistry of the products formed during reactions, as seen in the synthesis of axially chiral allenes . The electronic properties of bromoalkenes, such as those observed in PDI-based materials, are significant for their use in electronic devices .

Scientific Research Applications

Synthesis of Complex Organic Compounds

2-Bromodec-1-ene is utilized in the synthesis of complex organic compounds. For example, Muzalevskiy et al. (2016) investigated the reaction of 2-bromoenones with N-unsubstituted 1,2-diamines, leading to the development of an accessible approach to 1,4-diazabicyclo[4.1.0]hept-4-enes. This reaction's mechanism involves multiple steps and is influenced by the structure of the starting 2-bromoenones and 1,2-diamines, highlighting the versatility of 2-bromodec-1-ene in organic synthesis (Muzalevskiy et al., 2016).

Catalysis and Reaction Mechanisms

The compound plays a role in studies involving catalysis and reaction mechanisms. For instance, Masters et al. (2011) explored the reactivity of o-Bromo(propa-1,2-dien-1-yl)arenes under Pd catalysis, revealing novel reaction pathways. These reactions, which form enamines and indoles, demonstrate the compound's potential in catalytic processes and as a substrate for domino reactions (Masters et al., 2011).

Development of Synthetic Methodologies

2-Bromodec-1-ene is also instrumental in the development of new synthetic methodologies. A study by Bunrit et al. (2011) described a microwave-assisted method for generating 2-bromo-1-alkenes from 1-alkynes, using a combination of lithium bromide, chlorotrimethylsilane, and tetraethylammonium bromide. This method offers a clean, convenient, and selective approach, emphasizing the compound's utility in refining synthetic techniques (Bunrit et al., 2011).

properties

IUPAC Name

2-bromodec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c1-3-4-5-6-7-8-9-10(2)11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIITSVBZDMEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373619
Record name 2-bromodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromodec-1-ene

CAS RN

3017-67-2
Record name 2-bromodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Barluenga, MA Fernández, F Aznar… - … –A European Journal, 2005 - Wiley Online Library
… Non-commercial alkenyl bromides were prepared according to literature procedures: 2-bromodec-1-ene,26 2-bromo-3-benzyloxy-1-propene,27 1-(1-bromovinyl)-4-methylbenzene,26 1-…
LK Sydnes, KFS Alnes, N Erdogan - Monatshefte für Chemie/Chemical …, 2005 - Springer
… 2-Bromodec-1-ene (1c) The synthesis was carried out with 17.94 g of 1-bromoheptane (100 mmol), 2.43 g Mg (100 mmol), and 15.94g of 2,3-dibromoprop-1-ene (80mmol) in 100cm3 of …
Number of citations: 7 link.springer.com
MS Baird, HH Hussain, W Nethercott - Journal of the Chemical Society …, 1986 - pubs.rsc.org
… Sodium hydroxide (15 g) in water (15 ml) was added in one portion to a rapidly stirred mixture of 2-bromodec-1-ene 2o (8.0 g), cetrimide (0.3 g) and bromoform (30 g). A vigorous …
Number of citations: 66 pubs.rsc.org
J Barluenga, MA Fernández, F Aznar… - … –A European Journal, 2004 - Wiley Online Library
… (2-Bromobut-3-enyl)benzene (5 a),28 (2-bromoallyloxymethyl)benzene (5 b),29 (2-bromoallyl)methylphenylamine (5 c),30 2-bromodec-1-ene (5 d),31 and 1-(2-bromoallyloxy)-but-2-…

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